In vitro toxicity and safety profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine
In vitro toxicity and safety profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine
In Vitro Toxicity and Safety Profile of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine: A Technical Guide for Preclinical De-risking
Executive Summary
In modern medicinal chemistry, 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine (CAS: 1934911-00-8)[1] has emerged as a highly versatile pharmacophore building block. The incorporation of the 4-methyltetrahydro-2H-pyran-4-yl moiety provides a sterically shielded, lipophilic domain that often improves the metabolic stability of drug candidates by blocking typical sites of cytochrome P450 (CYP450) oxidation. Concurrently, the 2-chloropyridine ring serves as a reactive handle for downstream functionalization or as a bioisostere in lead optimization.
However, the distinct physicochemical properties of this scaffold introduce specific toxicological liabilities. If the chloropyridine moiety is retained in the final active pharmaceutical ingredient (API), it presents risks of bioactivation into reactive electrophiles. Furthermore, the lipophilicity imparted by the tetrahydropyran system can drive promiscuous off-target binding, particularly to cardiac ion channels. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven framework for evaluating the in vitro safety profile of compounds bearing this scaffold.
Structural Alerts & Mechanistic Toxicology
Before deploying empirical screening, we must establish the mechanistic rationale for our assays based on the compound's structural alerts:
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The 2-Chloropyridine Liability (Hepatotoxicity): Halogenated pyridines are susceptible to CYP450-mediated oxidative metabolism. Oxidation of the pyridine ring can yield reactive arene oxides or epoxides. Because chlorine is a competent leaving group, these intermediates can rapidly undergo nucleophilic attack by cellular macromolecules (proteins, DNA), leading to covalent binding and idiosyncratic Drug-Induced Liver Injury (DILI)[2].
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The Tetrahydropyran Liability (Cardiotoxicity): While the 4-methyltetrahydro-2H-pyran-4-yl group is metabolically robust, its bulky, hydrophobic nature increases the overall LogP of the molecule. High lipophilicity is a primary driver for unintended binding to the inner cavity of the hERG ( Kv11.1 ) potassium channel, which can delay ventricular repolarization and induce Torsades de Pointes (TdP)[3].
Mechanistic pathway of CYP450-mediated bioactivation and GSH trapping of chloropyridines.
The In Vitro Safety Screening Cascade
To systematically de-risk this scaffold, we employ a tiered in vitro screening cascade. This self-validating system ensures that false positives are eliminated early and that only compounds with a clean safety margin progress to in vivo pharmacokinetic (PK) studies.
Tiered in vitro safety screening cascade for preclinical lead optimization.
Core Experimental Protocols
The following protocols are engineered to provide high-fidelity, reproducible data. Each method includes internal controls to ensure the assay is a self-validating system.
Protocol A: Reactive Metabolite Trapping (Isotope-Labeled GSH LC-MS/MS)
Causality: To detect transient electrophilic intermediates generated from the chloropyridine ring, we use Glutathione (GSH) as a surrogate nucleophile. To eliminate false positives from endogenous biological matrix components, we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2,15N -GSH). True reactive metabolites will appear as distinct doublet isotopic peaks with a mass difference of 3 Da[4].
Step-by-Step Methodology:
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Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of the test compound, and a 1:1 mixture of GSH/stable-isotope labeled GSH (5 mM total).
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Metabolic Activation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes). Incubate at 37°C for 60 minutes.
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Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
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LC-MS/MS Analysis: Inject the supernatant into an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
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Detection: Utilize a Neutral Loss (NL) scan of 129 Da (a characteristic fragmentation pathway of GSH adducts) combined with precursor ion scanning[5]. Identify doublets separated by 3 Da to confirm the presence of a drug-GSH adduct.
Protocol B: Genotoxicity via Bacterial Reverse Mutation (Ames Test - OECD 471)
Causality: The Ames test detects point mutations (frameshifts and base-pair substitutions). We use auxotrophic strains of Salmonella typhimurium and E. coli that cannot synthesize specific amino acids. If the test compound causes a reverse mutation, the bacteria regain the ability to synthesize the amino acid and form colonies[6]. The inclusion of rat liver S9 fraction is mandatory to detect pro-mutagens that require hepatic activation[7].
Step-by-Step Methodology (Preincubation Method):
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Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[8].
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Preincubation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (without activation)[7]. Incubate at 37°C for 20 minutes.
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Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture and pour onto minimal agar plates[6].
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Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in revertant colonies (typically 2-fold over the vehicle control) constitutes a positive genotoxic signal[9].
Protocol C: Cardiotoxicity Profiling (Automated Patch-Clamp hERG Assay - ICH S7B)
Causality: Radioligand binding assays only show affinity, not functional block. To comply with ICH S7B guidelines for assessing delayed ventricular repolarization risk, we must measure the functional inhibition of the IKr current using the patch-clamp technique[10].
Step-by-Step Methodology:
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Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the human KCNH2 gene (expressing the hERG channel).
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Electrophysiology: Using an automated patch-clamp platform, establish a whole-cell configuration. Apply a standardized voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[11].
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Compound Application: Perfuse the test compound at 4 ascending concentrations. Measure the reduction in the peak tail current amplitude relative to the baseline.
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Data Analysis: Calculate the IC50 . According to ICH S7B best practices, an IC50 > 30 µM (or a >30-fold safety margin over the free Cmax in plasma) is generally required to clear a compound from severe proarrhythmic risk[12].
Data Presentation & Acceptance Criteria
To facilitate rapid decision-making during lead optimization, quantitative data derived from the screening cascade must be benchmarked against established safety thresholds. Table 1 summarizes the target profile for derivatives containing the 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold.
Table 1: In Vitro Safety Acceptance Criteria for Lead Progression
| Assay / Parameter | Target Threshold | Mechanistic Rationale |
| Cytotoxicity (HepG2 ATP CellTiter-Glo) | IC50 > 50 µM | Ensures the compound does not cause baseline mitochondrial toxicity or basal cell death. |
| Ames Test (OECD 471) | Negative (All strains, ± S9) | Confirms the absence of mutagenic potential, a strict regulatory requirement for non-oncology indications. |
| Reactive Metabolites (GSH Trapping) | No detectable adducts | Indicates the chloropyridine ring is not undergoing CYP-mediated bioactivation to electrophiles. |
| hERG Inhibition (ICH S7B Patch-Clamp) | IC50 > 30 µM | Provides a sufficient safety margin against drug-induced QT prolongation and Torsades de Pointes. |
| Microsomal Stability (HLM Clint ) | < 20 µL/min/mg | Validates that the 4-methyltetrahydro-2H-pyran-4-yl moiety is successfully shielding the molecule from rapid hepatic clearance. |
Conclusion & Strategic Outlook
The 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine scaffold offers excellent physicochemical properties for drug design, but it requires rigorous in vitro surveillance. If GSH trapping assays reveal high levels of reactive adducts, medicinal chemists should consider substituting the chlorine atom with a bioisostere (e.g., a nitrile or trifluoromethyl group) or introducing steric hindrance adjacent to the pyridine nitrogen to block CYP450 access. Conversely, if hERG inhibition is flagged, reducing the basicity of the molecule or lowering the LogP by substituting the tetrahydropyran methyl group with a more polar moiety (e.g., a hydroxyl or oxetane) is the recommended optimization strategy. By strictly adhering to OECD 471 and ICH S7B guidelines, development teams can confidently advance safe, efficacious candidates into in vivo models.
References
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Wen, B., & Zhu, M. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry. Retrieved March 24, 2026, from [Link]
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Ma, S., & Zhu, M. (2021). Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry. Retrieved March 24, 2026, from [Link]
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Weshin Inspection Tech Co., Ltd. (n.d.). OECD 471 Bacterial Reverse Mutation Test. Retrieved March 24, 2026, from [Link]
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Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved March 24, 2026, from [Link]
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Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved March 24, 2026, from [Link]
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GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved March 24, 2026, from [Link]
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Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved March 24, 2026, from [Link]
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European Medicines Agency (EMA). (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Retrieved March 24, 2026, from [Link]
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International Council for Harmonisation (ICH). (n.d.). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Retrieved March 24, 2026, from [Link]
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FDA / NIH. (2023). ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies. Clinical Pharmacology & Therapeutics. Retrieved March 24, 2026, from [Link]
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